C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride
Overview
Description
C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride is a chemical compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the triazole ring in its structure contributes to its stability and reactivity, making it a valuable compound in various scientific research fields.
Mechanism of Action
Target of Action
The primary targets of C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2 kinases, thereby preventing them from phosphorylating their substrates . This inhibition disrupts the signal transduction pathways regulated by these kinases, leading to changes in cellular processes such as cell growth and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases affects multiple biochemical pathways. For instance, it can disrupt the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation . The compound’s action can also affect the VEGF pathway, which regulates angiogenesis . The downstream effects of these disruptions include reduced cell proliferation, induction of apoptosis, and decreased angiogenesis .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis . The compound also shows inhibitory activity against c-Met and VEGFR-2 kinases, further supporting its potential as an anticancer agent .
Biochemical Analysis
Biochemical Properties
C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation . This inhibition is achieved through binding interactions that alter the enzyme’s conformation and activity. Additionally, the compound exhibits antimicrobial properties by interacting with bacterial enzymes, disrupting their normal function and leading to cell death .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their function. For example, its interaction with c-Met kinase involves binding to the ATP-binding site, preventing ATP from accessing the enzyme and thus inhibiting its activity . This binding interaction is crucial for its role as a kinase inhibitor and its potential therapeutic applications in cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that its effects on cellular function can persist for several days, with sustained inhibition of target enzymes and prolonged induction of apoptosis in cancer cells . Its stability and activity can be influenced by factors such as storage conditions and the presence of other reactive compounds .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound . The compound also affects metabolic flux by altering the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is important for its therapeutic effects and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it affects gene expression and other nuclear processes . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-methyl-[1,2,4]triazolo[4,3-A]pyridine with methylamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives
Scientific Research Applications
C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Studied for its potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits dual c-Met/VEGFR-2 inhibitory activities and anticancer properties.
[1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one: Used in various medicinal chemistry applications.
Uniqueness
C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities.
Properties
IUPAC Name |
(8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-6-3-2-4-12-7(5-9)10-11-8(6)12;/h2-4H,5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCRGFKNYRGCOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NN=C2CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341040-31-0 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1341040-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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